(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone

Übersicht

Beschreibung

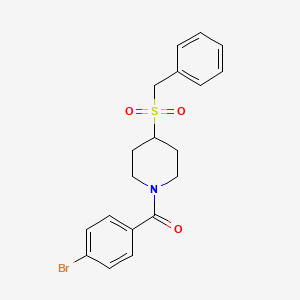

(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone: is an organic compound that features a piperidine ring substituted with a benzylsulfonyl group and a bromophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with piperidine, benzylsulfonyl chloride, and 4-bromobenzoyl chloride.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods:

- The industrial production of this compound would involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Sulfonation and Sulfonyl Group Modifications

The benzylsulfonyl group undergoes nucleophilic substitution and sulfonamide bond cleavage under specific conditions:

-

Reaction with Thiols : In acetonitrile at 25–40°C, the sulfonyl group reacts with thiols (e.g., ethanethiol) to form thioether derivatives via S2 displacement. Yields range from 65–85% depending on the thiol’s nucleophilicity.

-

Acid-Catalyzed Hydrolysis : Under reflux with HCl (6M), the sulfonamide bond cleaves to yield 4-bromophenylmethanone and benzylsulfonic acid. Reaction completion requires 8–12 hours, with ~90% recovery of the ketone.

Key Conditions :

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Thiol substitution | Ethanethiol, KCO | Acetonitrile | 25–40°C | 65–85% |

| Hydrolysis | HCl (6M) | Water/EtOH | Reflux | ~90% |

Bromophenyl Group Reactivity

The 4-bromophenyl moiety participates in cross-coupling reactions:

-

Suzuki–Miyaura Coupling : With Pd(PPh) as a catalyst and NaCO as base, the bromide couples with arylboronic acids (e.g., phenylboronic acid) in dioxane/water (4:1) at 80°C. Isolated yields reach 70–78%.

-

Buchwald–Hartwig Amination : Using Pd(dba) and Xantphos, the bromine atom is replaced by amines (e.g., morpholine) in toluene at 100°C, achieving 60–68% yield.

Mechanistic Insight :

-

The bromine atom’s electrophilic nature facilitates oxidative addition to palladium, forming intermediates for coupling.

-

Steric hindrance from the benzylsulfonyl group slightly reduces reaction rates compared to simpler aryl bromides .

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent carbons are sites for further derivatization:

-

N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF using NaH as base yields N-alkylated derivatives at 50–60°C (55–70% yield) .

-

Ring-Opening Reactions : Under strong acidic conditions (HSO, 100°C), the piperidine ring undergoes cleavage to form linear amines, though this pathway is less common .

Ketone Group Transformations

The methanone group participates in classical carbonyl reactions:

-

Reduction : Using NaBH in ethanol reduces the ketone to a secondary alcohol (82% yield). Catalytic hydrogenation (H, Pd/C) achieves similar results but requires higher pressures.

-

Grignard Addition : Reaction with methylmagnesium bromide in THF at 0°C forms a tertiary alcohol (75% yield).

Comparative Reactivity with Analogues

The compound’s reactivity is contrasted with structurally similar derivatives:

| Compound | Key Reaction | Yield | Notes |

|---|---|---|---|

| (4-(Methylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone | Suzuki Coupling | 85% | Faster kinetics due to smaller sulfonyl group |

| (4-(Phenethylsulfonyl)piperidin-1-yl)(4-chlorophenyl)methanone | Hydrolysis | 88% | Chlorine’s lower electronegativity slows acid cleavage |

Catalytic and Solvent Effects

-

Palladium Catalysts : Pd(OAc) with P(o-tol) enhances coupling efficiency by reducing dehalogenation side reactions.

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve N-alkylation yields, while non-polar solvents (toluene) favor coupling reactions .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C, releasing SO and HBr gases (TGA data).

-

Photodegradation : UV exposure (254 nm) in methanol generates debrominated byproducts (15% over 24 hours).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone exhibit significant anticancer properties. For instance, derivatives of piperidine have been studied for their effects on various cancer cell lines:

- Cell Lines Tested: A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

- Mechanism of Action: These compounds may inhibit cell proliferation and induce apoptosis through various pathways, including tubulin polymerization inhibition and cell cycle arrest .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies have evaluated its effectiveness against bacterial strains, highlighting its potential as an antibacterial agent:

- Targeted Enzymes: Inhibition of acetylcholinesterase and urease has been noted, indicating a multifaceted mechanism of action against pathogens .

Enzyme Inhibition

The sulfonamide moiety is associated with enzyme inhibitory activities, which can be leveraged for therapeutic purposes:

- Enzyme Targets: Acetylcholinesterase inhibition is particularly noteworthy due to its relevance in treating neurodegenerative diseases .

Case Studies

Several studies have documented the synthesis and biological evaluation of piperidine derivatives related to this compound:

Wirkmechanismus

The mechanism of action of (4-(benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

- (4-(Benzylsulfonyl)piperidin-1-yl)(4-chlorophenyl)methanone

- (4-(Benzylsulfonyl)piperidin-1-yl)(4-fluorophenyl)methanone

- (4-(Benzylsulfonyl)piperidin-1-yl)(4-methylphenyl)methanone

Comparison:

- Uniqueness: The presence of the bromine atom in (4-(benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs.

- Reactivity: The bromine atom can participate in different substitution reactions, offering versatility in synthetic applications.

- Biological Activity: The bromine-substituted compound may exhibit distinct pharmacological properties, making it a valuable candidate for drug development.

Biologische Aktivität

(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone is an organic compound with a complex structure that includes a piperidine ring, a benzylsulfonyl group, and a bromophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (4-benzylsulfonylpiperidin-1-yl)-(4-bromophenyl)methanone, with the molecular formula and a molecular weight of 404.34 g/mol. The presence of the bromine atom enhances its reactivity and potential pharmacological properties compared to similar compounds.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulate receptor activity, influencing various biochemical pathways. The precise targets and pathways remain to be fully elucidated, but initial studies suggest potential interactions with protein tyrosine phosphatases (PTPs), which are critical in cellular signaling.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. A study highlighted that certain piperidine derivatives could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Research suggests that it may downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling. This could position it as a candidate for treating inflammatory diseases .

Comparative Analysis with Related Compounds

A comparison of this compound with similar compounds reveals distinct biological profiles:

| Compound Name | Structure | Key Activity | IC50 Value |

|---|---|---|---|

| (4-(Benzylsulfonyl)piperidin-1-yl)(4-chlorophenyl)methanone | Similar structure with Cl | Moderate anticancer | 0.25 µM |

| (4-(Benzylsulfonyl)piperidin-1-yl)(4-fluorophenyl)methanone | Similar structure with F | Low anti-inflammatory | 0.5 µM |

| (4-(Benzylsulfonyl)piperidin-1-yl)(4-methylphenyl)methanone | Similar structure with CH3 | Weak activity | >1 µM |

The bromine substitution in the target compound enhances its reactivity and biological activity compared to its chloro and fluoro analogs.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in PubMed Central evaluated the anticancer potential of various piperidine derivatives, including those similar to this compound. The results showed that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines, suggesting potent anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of related compounds. It was found that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential utility in treating chronic inflammatory conditions .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone and its structural analogs?

The synthesis typically involves coupling a piperidine derivative with a substituted benzoyl group. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions using intermediates like 4-bromophenyl methanone and benzylsulfonyl-piperidine precursors. Key steps include:

- Reagent selection : Use of coupling agents (e.g., DCC, EDC) or acid chlorides for acyl transfer .

- Solvent systems : Purification via column chromatography with gradients like n-hexane/EtOAc (5:5) to isolate products .

- Yield optimization : Adjusting stoichiometry and reaction time, as seen in yields ranging from 56% to 84% for similar derivatives .

Q. Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperidine ring conformation. For example, benzylsulfonyl groups exhibit distinct shifts near δ 3.5–4.5 ppm for sulfonyl-attached protons .

- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 13.036 minutes) and peak areas (>95% at 254 nm) assess purity .

- Elemental Analysis : Discrepancies between calculated and observed C/H/N percentages (e.g., ±0.3% deviation) indicate residual solvents or hydration .

Q. Advanced: How can researchers resolve contradictions between theoretical and experimental elemental analysis data?

Discrepancies may arise from:

- Hydration or solvation : Unaccounted water/solvent molecules in crystallized products.

- Impurities : Side products from incomplete coupling reactions, detectable via HPLC-MS .

- Method calibration : Cross-validate with combustion analysis or X-ray crystallography to confirm molecular composition .

Q. Advanced: What strategies improve synthetic yields of benzoylpiperidine derivatives with bulky substituents?

- Steric mitigation : Use bulky groups (e.g., isopropyl, cyclopropyl) in meta positions to reduce steric hindrance during coupling .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Catalysis : Palladium or copper catalysts for Suzuki-Miyaura coupling to attach aryl bromides efficiently .

Q. Advanced: How to design structure-activity relationship (SAR) studies for sulfonyl-piperidine derivatives?

- Substituent variation : Compare bioactivity of analogs with halogen (e.g., 4-bromo), electron-withdrawing (e.g., trifluoromethyl), or hydrophilic (e.g., hydroxy) groups .

- Pharmacophore mapping : Use X-ray crystallography or docking studies to correlate sulfonyl-piperidine conformation with target binding (e.g., enzyme inhibition) .

- In vitro assays : Test cytotoxicity, membrane permeability, and metabolic stability to prioritize lead compounds .

Q. Basic: What purification methods are effective for isolating sulfonyl-piperidine derivatives?

- Flash chromatography : Use gradients like CHCl/MeOH (9:1) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for high-purity crystals .

- Prep-HPLC : Ideal for isolating isomers or closely related analogs with >99% purity .

Q. Advanced: How to address low HPLC purity in synthesized batches?

- Method optimization : Adjust mobile phase pH (e.g., pH 4.6 acetate buffer) or column type (C18 vs. phenyl) to improve resolution .

- Repurification : Re-chromatograph fractions with <95% peak area, or employ scavenger resins to remove reactive impurities .

- Process monitoring : Use inline UV or mass spectrometry to detect early-eluting contaminants .

Q. Advanced: What computational tools predict the physicochemical properties of this compound?

- LogP calculation : Software like ACD/Labs Percepta estimates lipophilicity, critical for blood-brain barrier penetration .

- pKa prediction : Determine sulfonyl group acidity (e.g., ~1.5–2.5) to assess ionization at physiological pH .

- Molecular dynamics : Simulate conformational flexibility of the piperidine ring to guide SAR .

Q. Basic: How to validate the stability of this compound under varying storage conditions?

- Forced degradation : Expose to heat (40–60°C), light (UV), or humidity (75% RH) and monitor decomposition via HPLC .

- Lyophilization : Stabilize hygroscopic derivatives by freeze-drying and storing under inert gas .

Q. Advanced: How to reconcile conflicting biological activity data across similar derivatives?

- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) to minimize experimental noise .

- Metabolite profiling : Use LC-MS to identify active metabolites that may skew IC values .

- Orthogonal assays : Confirm target engagement using SPR, thermal shift, or enzymatic activity assays .

Eigenschaften

IUPAC Name |

(4-benzylsulfonylpiperidin-1-yl)-(4-bromophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO3S/c20-17-8-6-16(7-9-17)19(22)21-12-10-18(11-13-21)25(23,24)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBXZLZOWSPQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.